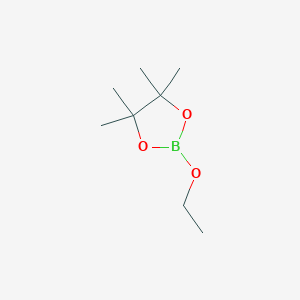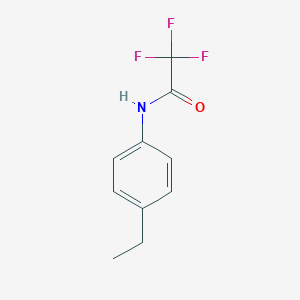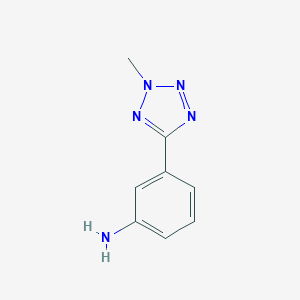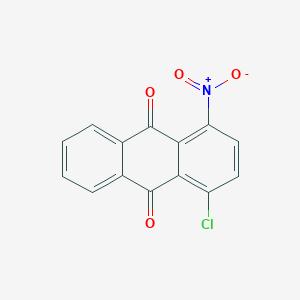
1-Chloro-4-nitro-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-nitro-anthraquinone is a synthetic organic compound that is widely used in scientific research. It is a derivative of anthraquinone, which is a naturally occurring compound found in many plants. 1-Chloro-4-nitro-anthraquinone has a wide range of applications in the field of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-nitro-anthraquinone is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. It can also undergo redox reactions, which can lead to the formation of reactive oxygen species that can damage biomolecules.
Effets Biochimiques Et Physiologiques
1-Chloro-4-nitro-anthraquinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. It can also inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in important physiological processes. Moreover, it can modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Chloro-4-nitro-anthraquinone is its versatility. It can be used in various types of experiments, such as fluorescence spectroscopy, photodynamic therapy, and enzyme inhibition assays. Moreover, it is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one of the limitations of 1-Chloro-4-nitro-anthraquinone is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can affect the results of experiments.
Orientations Futures
There are many possible future directions for the research on 1-Chloro-4-nitro-anthraquinone. One of the areas that could be explored is the development of new synthetic methods that are more efficient and environmentally friendly. Another area that could be explored is the use of 1-Chloro-4-nitro-anthraquinone as a photosensitizer in photodynamic therapy. Moreover, the mechanism of action of 1-Chloro-4-nitro-anthraquinone could be further elucidated to better understand its effects on biomolecules and cells. Finally, new applications of 1-Chloro-4-nitro-anthraquinone could be explored, such as its use as a sensor for the detection of environmental pollutants.
Méthodes De Synthèse
1-Chloro-4-nitro-anthraquinone is synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and at high temperature and pressure. The product is then purified by recrystallization to obtain pure 1-Chloro-4-nitro-anthraquinone.
Applications De Recherche Scientifique
1-Chloro-4-nitro-anthraquinone is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to detect and measure the concentration of various biomolecules, such as proteins, nucleic acids, and lipids. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. Moreover, 1-Chloro-4-nitro-anthraquinone is used as a precursor for the synthesis of other organic compounds, such as dyes and pigments.
Propriétés
Numéro CAS |
6337-82-2 |
|---|---|
Nom du produit |
1-Chloro-4-nitro-anthraquinone |
Formule moléculaire |
C14H6ClNO4 |
Poids moléculaire |
287.65 g/mol |
Nom IUPAC |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clé InChI |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Autres numéros CAS |
6337-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



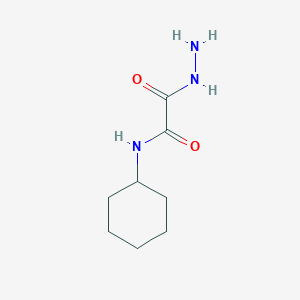
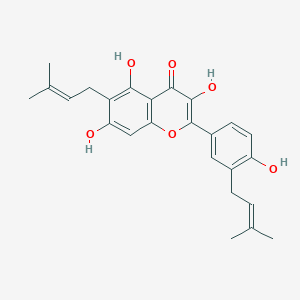
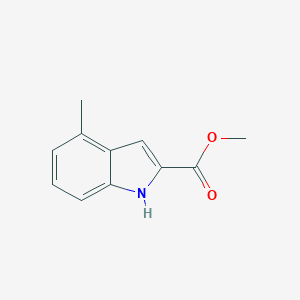
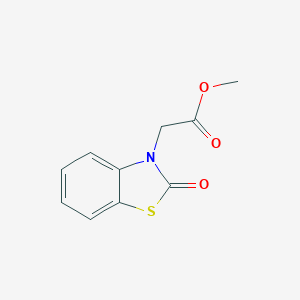
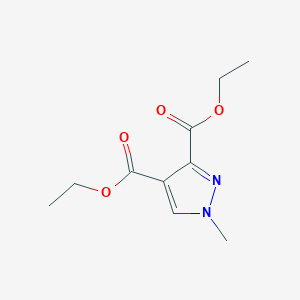
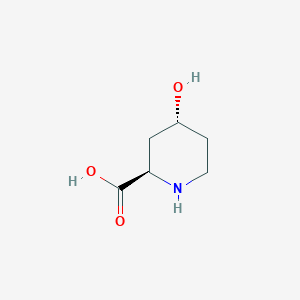
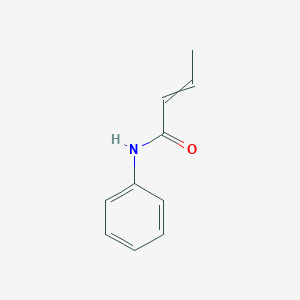
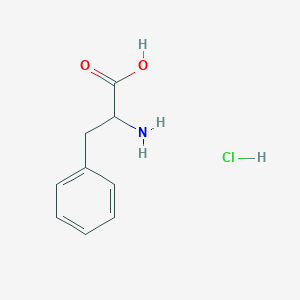
![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)


